N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide
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Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide is a complex organic compound that features a pyridazine ring substituted with a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced into the pyridazine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridazine ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Methanesulfonyl Substituted Compounds: Other compounds with methanesulfonyl groups exhibit similar chemical reactivity.
Uniqueness
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide is unique due to its specific combination of a pyridazine ring and a methanesulfonyl group, which imparts distinct pharmacological and chemical properties .
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-18(15-8-5-4-6-9-15)21(25)22-17-11-7-10-16(14-17)19-12-13-20(24-23-19)28(2,26)27/h4-14,18H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSPYWUPDWCPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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